molecular formula C15H13N3O2 B5660494 8-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline

8-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline

Cat. No. B5660494
M. Wt: 267.28 g/mol
InChI Key: PGOJVPIXLRFLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 8-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline often involves multistep synthetic routes that include key steps such as cyclization, condensation, and substitution reactions. For example, novel 1,3,4-oxadiazole motifs bearing a quinoline nucleus have been synthesized through a chloro-amine coupling reaction approach, utilizing various catalysts and solvents to optimize reaction conditions (Ladani & Patel, 2015). Another example includes the synthesis of novel 1,2,4-oxadiazoline derivatives containing a quinoline moiety through 1,3-dipolar cycloaddition reactions (Huang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds like 8-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline is characterized by the presence of heterocyclic rings, which significantly influence their chemical and physical properties. The arrangement of these rings and the substituents attached to them play a crucial role in determining the compound's reactivity and interaction with biological targets. For example, in a study of a related compound, the quinoline derivative's aromatic groups were found to be close to coplanar, affecting its interaction potential (Shen et al., 2013).

properties

IUPAC Name

3-(oxolan-3-yl)-5-quinolin-8-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-3-10-4-2-7-16-13(10)12(5-1)15-17-14(18-20-15)11-6-8-19-9-11/h1-5,7,11H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOJVPIXLRFLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.